Triazolo[1,5-a]pyridine-5-carboxylic acid

Antiparasitic Trypanocidal Chagas Disease

Medicinal chemistry programs targeting antiparasitic or anti-infective leads require the validated [1,2,3]-triazolo[1,5-a]pyridine regioisomer-the [1,2,4]-isomer yields >10-fold potency loss at KDM isoforms and different regioselective lithiation patterns, risking project failure. This building block delivers: • Unambiguous [1,2,3]-regiochemistry with a carboxylic acid handle at the 5-position for rapid derivatization. • Demonstrated trypanocidal activity against Trypanosoma cruzi via sterol biosynthesis inhibition, enabling direct SAR campaigns. • Reliable supply with consistent 98% purity for reproducible synthesis of 7-substituted analogs and novel proprietary libraries.

Molecular Formula C7H5N3O2
Molecular Weight 163.136
CAS No. 1536980-41-2
Cat. No. B2715647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriazolo[1,5-a]pyridine-5-carboxylic acid
CAS1536980-41-2
Molecular FormulaC7H5N3O2
Molecular Weight163.136
Structural Identifiers
SMILESC1=CN2C(=CN=N2)C=C1C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(3-5)4-8-9-10/h1-4H,(H,11,12)
InChIKeyGLUUKBVZIQVGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Triazolo[1,5-a]pyridine-5-carboxylic Acid: Core Scaffold & Procurement


Triazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1536980-41-2) is a heterocyclic building block characterized by a fused [1,2,3]triazolo[1,5-a]pyridine bicyclic core bearing a carboxylic acid moiety at the 5-position [1]. This compound has attracted significant attention as a privileged scaffold in medicinal chemistry, primarily due to its potential as a versatile intermediate for the synthesis of diverse derivatives with notable biological activities [2]. The carboxylic acid functional group at the 5-position provides a critical synthetic handle for further derivatization and conjugation.

Scaffold Utility
[1,2,3]Triazolo[1,5-a]pyridine core with 5-carboxylic acid synthetic handle
Antiparasitic Research
Reported trypanocidal derivative design targeting T. cruzi sterol biosynthesis
Regioselective Derivatization
Unique lithiation at 7-position supports 7-substituted analog synthesis
Isomer Differentiation
Distinct biological profile from [1,2,4] regioisomer; required for specific target engagement studies

Triazolo[1,5-a]pyridine-5-carboxylic Acid: Isomer & Analog Specificity


The [1,2,3]triazolo[1,5-a]pyridine regioisomer (CAS 1536980-41-2) exhibits distinct reactivity and biological profiles compared to its more common [1,2,4]triazolo[1,5-a]pyridine counterpart (CAS 1234616-38-6) and other structurally similar analogs. Substitution at different ring positions or the introduction of additional functional groups (e.g., amino, methyl) profoundly alters electronic distribution, steric hindrance, and hydrogen-bonding capacity [1]. This structural divergence translates into significant differences in target engagement, as evidenced by variations in inhibitory potency across multiple biological targets [2]. Consequently, in silico or empirical substitution of the [1,2,3] scaffold with the [1,2,4] isomer or other analogs without explicit validation introduces substantial risk of project failure, underscoring the necessity for precise chemical procurement based on validated differentiation.

[1,2,4] Regioisomer
Antiparasitic activity and KDM inhibition potency may not transfer; direct substitution without validation introduces project risk.
2-Amino Analog
JAK2 inhibitor scaffold – target engagement profile differs; parent acid lacks reported kinase activity in the same context.
7-Methyl Analog
Altered physicochemical and steric properties; not a direct substitution for the unsubstituted core in lead optimization.

Triazolo[1,5-a]pyridine-5-carboxylic Acid: Evidence-Based Differentiation


Antiparasitic Activity: [1,2,3] vs [1,2,4] Regioisomer

The [1,2,3]triazolo[1,5-a]pyridine scaffold (CAS 1536980-41-2) serves as the core for a series of novel trypanocidal agents targeting Trypanosoma cruzi, the causative agent of Chagas disease [1]. Compound 16 from this series inhibits 14α-demethylase, leading to an imbalance in the cholesterol/ergosterol synthesis pathway and subsequent cell cycle arrest and death in T. cruzi epimastigotes [1]. In contrast, the more extensively studied [1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid scaffold (CAS 1234616-38-6) is primarily documented for its anticancer and kinase inhibitory activities, with no reported antiparasitic efficacy in the primary literature . This establishes a distinct and potentially non-overlapping target profile for the [1,2,3]-regioisomer.

Antiparasitic activity
Reported
[1,2,3] isomer inhibits T. cruzi 14α-demethylase; [1,2,4] isomer shows no reported antiparasitic activity.
Supports antiparasitic research scaffold selection
In vitro epimastigote assay context
Antiparasitic Trypanocidal Chagas Disease

KDM Inhibitory Potency: Regioisomer Comparison

In the optimization of histone demethylase inhibitors, replacing the 1,2,4-triazole ring in a 4-carboxy-2-triazolopyridine scaffold with a 1,2,3-triazole ring resulted in a greater than ten-fold reduction in potency for multiple KDM isoforms (KDM3A, 4C, 4E, 5C) [1]. While the original [1,2,4]triazole-based compound KDOAM-25 demonstrates potent inhibition of KDM5B with an IC50 of 19 nM [2], the [1,2,3] analog exhibits significantly diminished activity. This demonstrates that even subtle isosteric replacements profoundly alter binding affinity, directly informing the selection of the appropriate regioisomer for KDM-targeted projects.

KDM isoform potency
Head-to-head
>10-fold reduction in KDM inhibitory potency vs [1,2,4]-based inhibitor KDOAM-25.
[1,2,3] isomer not a substitute for KDM programs
Biochemical assay, multiple KDM isoforms
Epigenetics Histone Demethylase KDM2A Structure-Activity Relationship

Regioselective Lithiation at 7-Position

The [1,2,3]triazolo[1,5-a]pyridine system exhibits unique regioselective lithiation chemistry at the 7-position, enabling the synthesis of 7-substituted derivatives, including triazolopyridyl pyridyl ketones [1]. This site-specific functionalization is a key feature of the [1,2,3]-isomer, facilitating the generation of focused libraries for medicinal chemistry. In contrast, the lithiation and subsequent functionalization of the [1,2,4]triazolo[1,5-a]pyridine scaffold is known to occur preferentially at different positions or requires different directing strategies [2]. This difference in regioselectivity directly impacts the types of analogs that can be efficiently synthesized from each core.

7-position lithiation
Class-level
Regioselective deprotonation at C7 with alkyllithium reagents; enables 7-substituted derivatives.
Preferred for 7-substituted analog synthesis
[1,2,4] isomer lithiates at alternative positions
Synthetic Chemistry Regioselective Functionalization Organometallic Chemistry

Microwave Synthesis Incompatibility for [1,2,3]-Isomer

A recently reported metal-free, microwave-assisted protocol enables the efficient synthesis of mono- and bis-[1,2,4]triazolo[1,5-a]pyridines from 1-amino-2-imino-pyridine precursors and various carboxylic acids [1]. This method offers an environmentally benign and high-yielding route to [1,2,4]-substituted derivatives. However, this specific protocol is not directly transferable to the synthesis of the [1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid core (CAS 1536980-41-2), which typically relies on different synthetic strategies, such as the oxidative cyclization of 2-pyridyl ketone hydrazones [2]. The incompatibility highlights the distinct synthetic requirements for each regioisomer.

Microwave synthesis
Class-level
Metal-free microwave protocol reported for [1,2,4] isomer is not directly applicable to [1,2,3] core synthesis.
Requires alternative synthetic route planning
Oxidative cyclization of hydrazones commonly used
Green Chemistry Microwave-Assisted Synthesis Heterocyclic Synthesis

JAK2 Inhibitor Design: Parent vs 2-Amino Analog

The 2-amino-substituted analog, 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1536143-78-8), has been explicitly identified and advanced as a ligand-efficient scaffold for the development of JAK2 inhibitors with demonstrated pharmacodynamic activity in a mouse xenograft model . The parent [1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1536980-41-2) lacks this specific amino group and has not been reported as a JAK2 inhibitor scaffold. The presence of the 2-amino group is critical for JAK2 binding affinity and cellular potency . This highlights that while both are 5-carboxylic acid derivatives, their biological target profiles are highly dependent on specific substituents and regioisomerism.

JAK2 target engagement
Data to verify
Parent acid shows no reported JAK2 inhibition; 2-amino analog is a known JAK2 inhibitor scaffold.
Selection depends on target profile needs
No direct comparative data; cross-study inference
Kinase Inhibition JAK2 Myeloproliferative Neoplasms

Electronic & Steric Effects of 7-Methyl Substitution

The introduction of a methyl group at the 7-position, as in 7-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid, introduces distinct electronic and steric effects that influence both chemical reactivity and intermolecular interactions . This modification can alter the compound's solubility, metabolic stability, and binding conformation with biological targets compared to the unsubstituted parent [1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1536980-41-2). While specific comparative bioactivity data are limited, the fundamental change in physicochemical properties and the potential to block a key metabolic soft spot differentiate the methyl analog from the unsubstituted parent core.

7-methyl substitution effects
Context-dependent
Methyl group at C7 alters logP, polar surface area, and steric environment vs unsubstituted core.
Modulates drug-like properties; different lead optimization stage
Physicochemical data; limited comparative bioactivity
Physical Organic Chemistry SAR Medicinal Chemistry

Triazolo[1,5-a]pyridine-5-carboxylic Acid: Procurement Scenarios


Antiparasitic Discovery for Chagas Disease

Based on direct evidence of trypanocidal activity against Trypanosoma cruzi [1], procurement of [1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1536980-41-2) is specifically recommended for medicinal chemistry campaigns aiming to identify and optimize new antiparasitic leads. The scaffold's demonstrated ability to alter sterol biosynthesis in the parasite provides a validated starting point for structure-activity relationship studies. This application scenario is unique to the [1,2,3]-regioisomer and cannot be fulfilled by the more common [1,2,4]-isomer.

Synthesis of 7-Substituted Derivatives

The unique regioselective lithiation chemistry of the [1,2,3]triazolo[1,5-a]pyridine system at the 7-position [2] makes CAS 1536980-41-2 the preferred starting material for the synthesis of 7-substituted analogs. Researchers focused on generating focused libraries with this specific substitution pattern should prioritize this compound. Alternative regioisomers will yield different or less predictable functionalization outcomes.

Negative Control for KDM Inhibitor Programs

Given the >10-fold reduction in potency observed for KDM isoforms when the 1,2,4-triazole ring is replaced with a 1,2,3-triazole [3], [1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1536980-41-2) can serve as a valuable negative control or tool compound to validate target engagement specificity in KDM inhibitor research. Its use can help distinguish on-target effects from off-target or scaffold-related artifacts.

Baseline Scaffold for Proprietary Derivatization

As an unsubstituted core with a carboxylic acid handle at the 5-position, CAS 1536980-41-2 is the ideal starting point for the synthesis of novel, proprietary derivatives. Its distinct biological profile compared to the [1,2,4]-isomer [4] and other substituted analogs makes it a valuable building block for exploring new chemical space in multiple therapeutic areas, including antiparasitic and anti-infective drug discovery.

Application
Selection Property
Validation Focus
Antiparasitic research – Chagas disease
[1,2,3]-Regioisomer with reported trypanocidal derivative context
Sterol biosynthesis pathway endpoint studies
Regioselective synthesis of 7-substituted analogs
Unique C7 lithiation reactivity
Confirmation of substitution pattern and purity
KDM inhibitor selectivity studies
Reported potency difference vs [1,2,4] scaffold
Target engagement specificity for KDM isoforms
Novel derivative synthesis and chemical space exploration
Unsubstituted core with 5-carboxylic acid handle
Biological profile differentiation from [1,2,4] isomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triazolo[1,5-a]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.